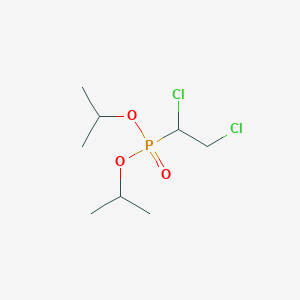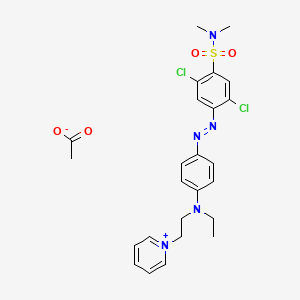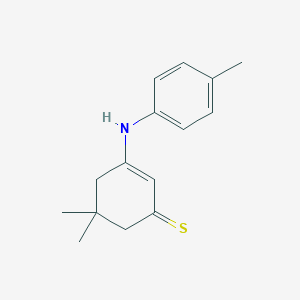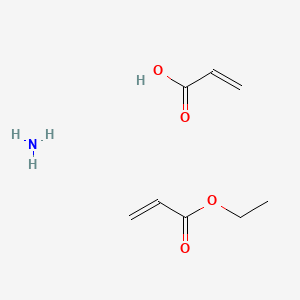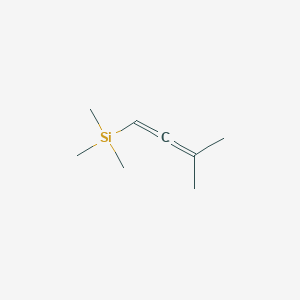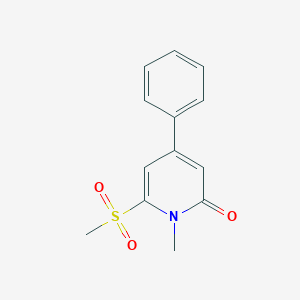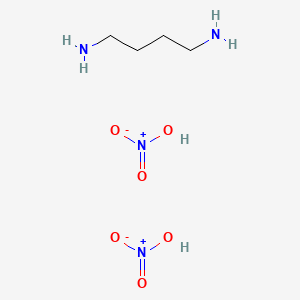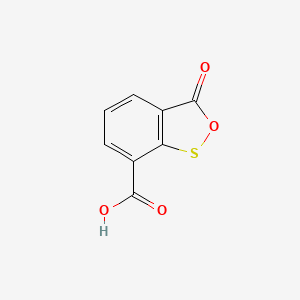![molecular formula C17H33O5P B14477143 1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol CAS No. 65388-39-8](/img/structure/B14477143.png)
1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,6,7-Trioxa-1-phosphabicyclo[222]octan-4-yl)methoxy]dodecan-2-ol is a complex organic compound characterized by its unique bicyclic structure containing phosphorus and oxygen atoms
Preparation Methods
The synthesis of 1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol typically involves the reaction of pentaerythritol with thiophosphoryl chloride under controlled conditions . The reaction is carried out at elevated temperatures (around 418 K) in a moisture-free environment to prevent the formation of unwanted by-products. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with enhanced yield and purity.
Chemical Reactions Analysis
1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates and oxides.
Reduction: Reduction reactions can yield phosphines and other reduced phosphorus-containing compounds.
Substitution: The compound can participate in substitution reactions where the phosphorus atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biochemical pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Mechanism of Action
The mechanism by which 1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The phosphorus atom in the compound acts as a coordination center, binding to various substrates and facilitating chemical reactions. This coordination ability is crucial for its applications in catalysis and material science .
Comparison with Similar Compounds
Similar compounds to 1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol include:
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: Known for its use in flame retardants and polymer additives.
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane: Used in coordination chemistry and as a ligand in various metal complexes.
4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: Similar in structure but with different substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to form stable complexes, making it highly versatile for various scientific and industrial applications.
Properties
CAS No. |
65388-39-8 |
|---|---|
Molecular Formula |
C17H33O5P |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-ylmethoxy)dodecan-2-ol |
InChI |
InChI=1S/C17H33O5P/c1-2-3-4-5-6-7-8-9-10-16(18)11-19-12-17-13-20-23(21-14-17)22-15-17/h16,18H,2-15H2,1H3 |
InChI Key |
VFCBCTFEYVHWFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(COCC12COP(OC1)OC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


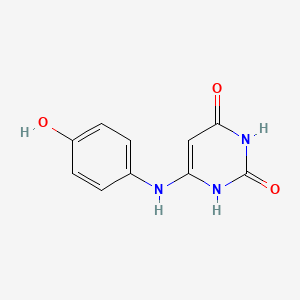
![2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol](/img/structure/B14477071.png)
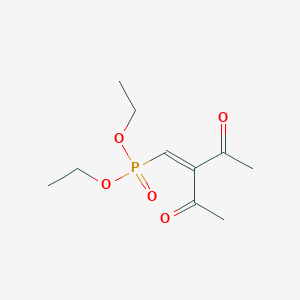
![Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477080.png)

